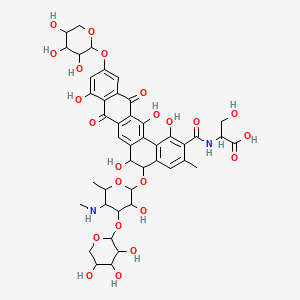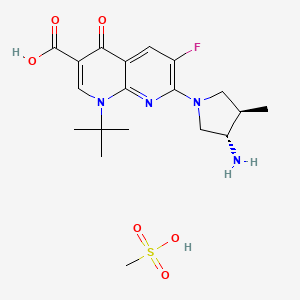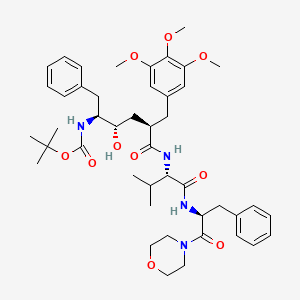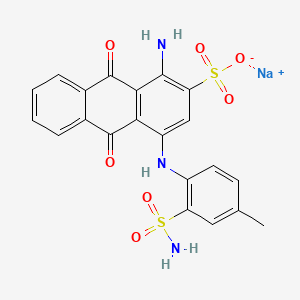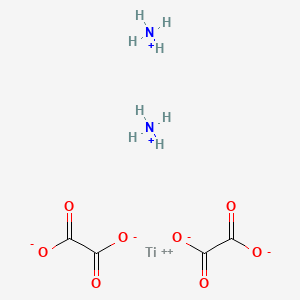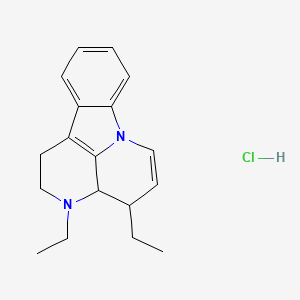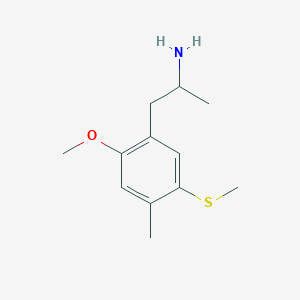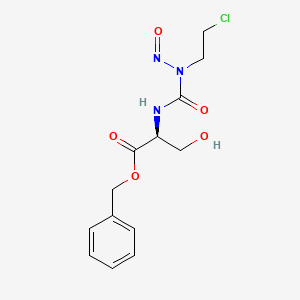
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, benzyl ester, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 5613441 is a chemical compound with a unique structure and properties that have garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthetic routes for BRN 5613441 involve several steps, including the reaction of specific precursors under controlled conditions. The preparation method typically involves the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
BRN 5613441 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
BRN 5613441 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it has been studied for its potential effects on cellular processes and its ability to interact with specific biomolecules. In medicine, BRN 5613441 is being investigated for its potential therapeutic properties, including its ability to modulate specific pathways involved in disease. In industry, it is used in the production of various materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of BRN 5613441 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the desired therapeutic or industrial outcome.
Vergleich Mit ähnlichen Verbindungen
BRN 5613441 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable structures or properties, such as BRN 2039144 and BRN 142231
Eigenschaften
CAS-Nummer |
96409-01-7 |
|---|---|
Molekularformel |
C13H16ClN3O5 |
Molekulargewicht |
329.73 g/mol |
IUPAC-Name |
benzyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C13H16ClN3O5/c14-6-7-17(16-21)13(20)15-11(8-18)12(19)22-9-10-4-2-1-3-5-10/h1-5,11,18H,6-9H2,(H,15,20)/t11-/m0/s1 |
InChI-Schlüssel |
JEYZBIHZVOVRTK-NSHDSACASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





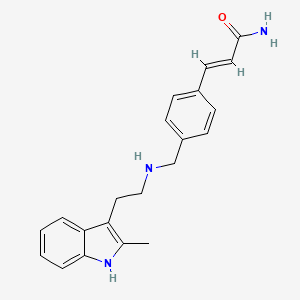


![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
